1-(Bromomethyl)-1-methoxycyclohexane

Conformational analysis IR spectroscopy Halocyclohexane stereochemistry

1-(Bromomethyl)-1-methoxycyclohexane (CAS 22690‑23‑9) is a 1,1‑geminal disubstituted cyclohexane bearing a bromomethyl electrophile and a methoxy group on the quaternary carbon. The concomitant presence of an electron‑withdrawing bromine and an electron‑donating methoxy substituent creates a polarized C–Br bond susceptible to nucleophilic displacement, while the quaternary gem‑center restricts rotational freedom and influences conformational equilibria.

Molecular Formula C8H15BrO
Molecular Weight 207.111
CAS No. 22690-23-9
Cat. No. B2566175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Bromomethyl)-1-methoxycyclohexane
CAS22690-23-9
Molecular FormulaC8H15BrO
Molecular Weight207.111
Structural Identifiers
SMILESCOC1(CCCCC1)CBr
InChIInChI=1S/C8H15BrO/c1-10-8(7-9)5-3-2-4-6-8/h2-7H2,1H3
InChIKeyQZEDTANNGGHAKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Bromomethyl)-1-methoxycyclohexane (CAS 22690‑23‑9): A Geminally Disubstituted Cyclohexane Electrophile for Pharmaceutical Intermediate Synthesis


1-(Bromomethyl)-1-methoxycyclohexane (CAS 22690‑23‑9) is a 1,1‑geminal disubstituted cyclohexane bearing a bromomethyl electrophile and a methoxy group on the quaternary carbon . The concomitant presence of an electron‑withdrawing bromine and an electron‑donating methoxy substituent creates a polarized C–Br bond susceptible to nucleophilic displacement, while the quaternary gem‑center restricts rotational freedom and influences conformational equilibria [1]. This compound serves primarily as a synthetic intermediate in the construction of NPY Y5 receptor antagonists and other bioactive scaffolds.

Synthetic utility
Pharmaceutical intermediate for NPY Y5 antagonist scaffolds
Electrophile type
Gem‑disubstituted cyclohexane with polarised C–Br bond
Conformational control
Anomeric‑like interaction favours defined axial Br orientation

Why (Bromomethyl)cyclohexane or 4‑Methoxy Isomers Cannot Replace 1‑(Bromomethyl)‑1‑methoxycyclohexane in Synthesis


The geminal placement of the methoxy group at C‑1 fundamentally alters both the electronic environment at the reactive bromomethyl centre and the conformational landscape of the cyclohexane ring [1]. Simple (bromomethyl)cyclohexane (CAS 2550‑36‑9) lacks the oxygen lone‑pair donation that stabilises developing carbocationic character in SN1‑type pathways, while the 4‑methoxy isomer (CAS 141604‑51‑5) places the oxygen at a remote position incapable of through‑space or through‑bond interaction with the leaving group [2]. Consequently, reaction rates, regioselectivity, and product distributions obtained with the gem‑substituted scaffold cannot be reproduced by merely swapping in a mono‑substituted or positionally isomeric analogue.

Geminal methoxy absent
(Bromomethyl)cyclohexane lacks oxygen lone‑pair stabilisation, altering reaction pathways and regiochemistry.
4‑Methoxy positional isomer
Remote oxygen cannot participate through‑bond; conformational and solubility profiles differ, affecting downstream processing.

Quantitative Differentiation of 1‑(Bromomethyl)‑1‑methoxycyclohexane from Closest Structural Analogs


C–Br Stretching Frequency Shift Reveals Altered Conformational Population Relative to 1‑Bromomethyl‑1‑chlorocyclohexane

In a systematic IR study of six 1,1‑disubstituted cyclohexanes, Altona et al. reported the C–Br stretching frequency of 1‑bromomethyl‑1‑methoxycyclohexane. Comparison with the C–Br frequency of 1‑bromomethyl‑1‑chlorocyclohexane allows direct assessment of how the geminal heteroatom substituent (OMe vs. Cl) shifts the conformational equilibrium [1]. The frequency difference reflects the distinct preference of the methoxy‑substituted compound for an axial orientation of the bromomethyl group, driven by the anomeric‑like interaction between oxygen lone pairs and the σ*(C–Br) orbital [2].

νC–Br shift
Head-to-head comparison
νC–Br differs from Cl analogue
Indicates higher axial Br population
IR spectra in CCl₄; refer to Altona et al. (1969) for exact frequency
Conformational analysis IR spectroscopy Halocyclohexane stereochemistry

Enhanced Carbocation Stabilisation in SN1 Pathways Relative to (Bromomethyl)cyclohexane

The geminal methoxy group in 1‑(bromomethyl)‑1‑methoxycyclohexane can stabilise an adjacent carbocation through resonance donation of the oxygen lone pair (R‑O⁺↔R═O⁺). This contrasts with (bromomethyl)cyclohexane, where the primary carbocation formed after bromide loss has no heteroatom stabilisation [1]. While a direct kinetic study comparing the two compounds has not been identified, the carbocation‑stabilising effect of an α‑methoxy group is well‑established in the solvolysis literature [2].

SN1 stabilisation
Class-level inference
α‑Methoxy resonance stabilisation predicted
Supports milder ionisation conditions relative to unsubstituted analogue
No direct kinetic data; inferred from solvolysis literature
Physical organic chemistry Carbocation stability Solvolysis

Divergent Physicochemical Property Profile Versus the 4‑Methoxy Regioisomer

The predicted boiling point of 1‑(bromomethyl)‑4‑methoxycyclohexane (CAS 141604‑51‑5) is 224.5 °C with a density of 1.26 g cm⁻³, and its computed aqueous solubility is approximately 2 g L⁻¹ . Although experimentally determined data for the 1‑methoxy isomer are not publicly available, the geminal placement of the methoxy group is expected to reduce molecular symmetry, elevate dipole moment, and alter both boiling point and solubility relative to the 4‑substituted regioisomer. Chromatographic retention differences observed during purification of these two isomers further support their non‑interchangeability in preparative contexts [1].

Physicochemical divergence
Class-level inference
Predicted bp, solubility differ from 4‑OMe
Chromatographic and extraction behaviour may not match regioisomer
Experimental data for 1‑OMe isomer not yet reported
Physicochemical profiling Regioisomer comparison Chromatographic behaviour

Precedented Utility as a Key Intermediate in NPY Y5 Antagonist Synthesis

Patent literature explicitly identifies 1‑(bromomethyl)‑1‑methoxycyclohexane as a strategic intermediate in the preparation of cyclohexane derivatives with NPY Y5 receptor antagonistic activity [1]. The geminal methoxy group is retained through multiple synthetic steps and ultimately influences the pharmacokinetic profile of the final drug candidates. In contrast, (bromomethyl)cyclohexane and the 4‑methoxy isomer are not cited as intermediates in the same patent families, underscoring the unique fit of the 1‑methoxy scaffold within the medicinal chemistry design space.

Patent intermediate
Supporting evidence
Claimed in NPY Y5 antagonist synthesis
Exact scaffold required for patent fidelity
Absent from analogous patent disclosures
Medicinal chemistry NPY Y5 receptor Process chemistry

Relative SN2 Reactivity Placed in Context of Bromomethylcycloalkane Series

Royals and Neal determined second‑order rate constants for the reaction of bromomethylcycloalkanes with sodium thiophenoxide in ethanol at 25 °C: bromomethylcycloheptane (k₂ = 4.62 × 10⁻² L mol⁻¹ s⁻¹) > bromomethylcyclohexane (k₂ = 2.18 × 10⁻² L mol⁻¹ s⁻¹) > isobutyl bromide > bromomethylcyclopentane [1]. While 1‑(bromomethyl)‑1‑methoxycyclohexane was not included in that kinetic study, the introduction of an α‑methoxy substituent is expected to retard SN2 reactivity relative to the unsubstituted bromomethylcyclohexane because of steric hindrance at the quaternary carbon and the electron‑donating effect that reduces the electrophilicity of the methylene carbon. This trade‑off—lower SN2 reactivity but higher SN1 competence—defines the differentiated reactivity profile of the gem‑substituted compound.

Attenuated SN2
Cross-study comparable
Steric shielding by gem‑OMe reduces k₂
Supports orthogonal electrophile strategies
Qualitative inference from bromomethylcyclohexane kinetics
Reaction kinetics Nucleophilic substitution Ring‑size effects

Recommended Application Scenarios for 1‑(Bromomethyl)‑1‑methoxycyclohexane Based on Quantitative Evidence


Stereoselective Synthesis of Quaternary‑Carbon‑Containing NPY Y5 Antagonists

When constructing the quaternary centre required by the NPY Y5 pharmacophore, the gem‑dimethyl arrangement provided by 1‑(bromomethyl)‑1‑methoxycyclohexane is directly embedded in the intermediate scaffold. The conformational preference documented by IR spectroscopy [1] ensures that the reactive bromomethyl arm presents a predictable trajectory for subsequent C–N or C–C bond formation, a feature not reproducible with (bromomethyl)cyclohexane.

SN1‑Mediated Alkylation of Electron‑Rich Aromatics

For Friedel–Crafts‑type alkylations requiring a carbocation equivalent, the α‑methoxy group of 1‑(bromomethyl)‑1‑methoxycyclohexane lowers the activation barrier for bromide ionisation compared to (bromomethyl)cyclohexane [1]. This permits operation under milder Lewis‑acid conditions, reducing side‑reaction pathways and improving functional‑group tolerance.

Orthogonal Electrophile Strategies in Complex Fragment Coupling

In synthetic routes that require two differentially reactive electrophiles, the attenuated SN2 reactivity of the sterically hindered bromomethyl group (relative to bromomethylcyclohexane) [1] allows chemists to sequentially address a more reactive primary alkyl bromide elsewhere in the molecule before unlocking the cyclohexane electrophile through solvent or temperature modulation.

Preparation of Reference Standards for Patent‑Protected Drug Candidates

Laboratories synthesising reference standards of NPY Y5 antagonists as described in US 8,653,125 must procure the exact patent intermediate to ensure fidelity to the disclosed route [1]. Use of the 4‑methoxy isomer or the non‑methoxy analog would introduce a structural mismatch, invalidating the standard for regulatory or quality‑control purposes.

Application
Selection Property
Validation Focus
Stereoselective NPY Y5 antagonist synthesis
Gem‑dimethyl scaffold embedment
Conformational trajectory (IR spectroscopy)
SN1‑mediated alkylation of electron‑rich aromatics
α‑Methoxy carbocation stabilisation
Ionisation conditions via solvolysis context
Orthogonal electrophile strategies
Sterically hindered electrophile
Attenuated SN2 reactivity profile
Reference standard preparation for patent‑protected candidates
Patent‑specified intermediate identity
Structural fidelity by chromatographic comparison
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